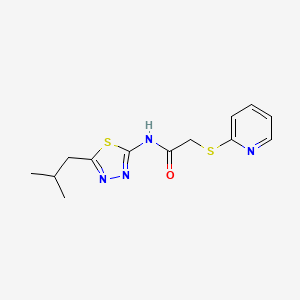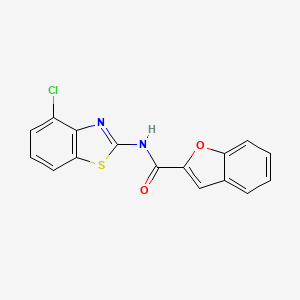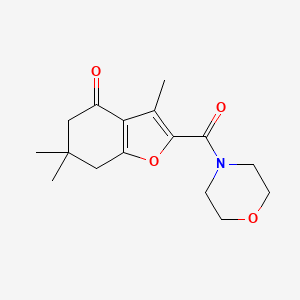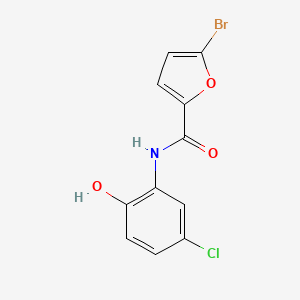![molecular formula C14H18F3N B5728800 1-[4-(trifluoromethyl)benzyl]azepane](/img/structure/B5728800.png)
1-[4-(trifluoromethyl)benzyl]azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(trifluoromethyl)benzyl]azepane, also known as TFB-TBOA, is a chemical compound that has gained attention in the scientific community due to its potential use in research. This compound is a potent inhibitor of glutamate transporters, which are responsible for the removal of glutamate from the synaptic cleft. Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation has been implicated in various neurological disorders, including epilepsy, stroke, and Parkinson's disease. TFB-TBOA's ability to modulate glutamate transporters makes it a promising tool for investigating the role of glutamate in these disorders.
作用機序
1-[4-(trifluoromethyl)benzyl]azepane inhibits the activity of glutamate transporters, which are responsible for the removal of glutamate from the synaptic cleft. This inhibition leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects on neuronal function. The exact mechanism by which 1-[4-(trifluoromethyl)benzyl]azepane modulates glutamate transporters is not fully understood, but it is thought to involve binding to the transporter protein and altering its conformation.
Biochemical and Physiological Effects
The increase in extracellular glutamate levels caused by 1-[4-(trifluoromethyl)benzyl]azepane can have various biochemical and physiological effects. For example, glutamate is known to activate various receptors in the brain, including NMDA receptors, which are involved in learning and memory. The activation of NMDA receptors by 1-[4-(trifluoromethyl)benzyl]azepane could potentially enhance these processes. However, excessive activation of glutamate receptors can also lead to excitotoxicity, which is the process by which neurons are damaged or killed due to excessive stimulation. This excitotoxicity can lead to various neurological disorders.
実験室実験の利点と制限
1-[4-(trifluoromethyl)benzyl]azepane has several advantages for use in laboratory experiments. For example, it is a potent and selective inhibitor of glutamate transporters, which makes it a valuable tool for investigating the role of glutamate in neurological disorders. However, there are also limitations to its use. For example, the increase in extracellular glutamate levels caused by 1-[4-(trifluoromethyl)benzyl]azepane can have both beneficial and detrimental effects, which can complicate the interpretation of experimental results. Additionally, the complex synthesis process required to produce 1-[4-(trifluoromethyl)benzyl]azepane can limit its availability and increase its cost.
将来の方向性
There are several future directions for research involving 1-[4-(trifluoromethyl)benzyl]azepane. One potential direction is to investigate the role of glutamate in other neurological disorders, such as Alzheimer's disease and Huntington's disease. Another potential direction is to develop more potent and selective inhibitors of glutamate transporters, which could have greater therapeutic potential. Additionally, the development of new imaging techniques could allow for the visualization of glutamate transporters in vivo, which could provide valuable insights into their function in the brain.
合成法
1-[4-(trifluoromethyl)benzyl]azepane can be synthesized through a multistep process that involves the reaction of 4-(trifluoromethyl)benzyl chloride with 1-azepanamine. The resulting product is then subjected to further reactions to yield 1-[4-(trifluoromethyl)benzyl]azepane. The synthesis of 1-[4-(trifluoromethyl)benzyl]azepane is a complex process that requires expertise in organic chemistry.
科学的研究の応用
1-[4-(trifluoromethyl)benzyl]azepane has been used in various scientific studies to investigate the role of glutamate in neurological disorders. For example, 1-[4-(trifluoromethyl)benzyl]azepane has been used to study the mechanisms of epileptogenesis, which is the process by which a normal brain becomes epileptic. 1-[4-(trifluoromethyl)benzyl]azepane has also been used to investigate the role of glutamate in Parkinson's disease and stroke.
特性
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N/c15-14(16,17)13-7-5-12(6-8-13)11-18-9-3-1-2-4-10-18/h5-8H,1-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGFZSYDRDIGDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethyl)benzyl]azepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5728722.png)
![5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5728724.png)

![1-{4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5728734.png)


![N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5728753.png)

![3-(2-furyl)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5728761.png)
![2-{[(4-chlorophenyl)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5728766.png)
![4-(dimethylamino)benzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5728768.png)
![11,12,13,14-tetrahydro-10H-cyclohepta[4,5]thieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B5728808.png)

